N-(5-(Bis(2-hydroxyethyl)amino)-2-((5-nitro-2,1-benzisothiazol-3-yl)azo)phenyl)acetamide is a complex organic compound with significant potential in various scientific applications. This compound belongs to the class of acetanilides, characterized by an acetamide group attached to a phenyl group. The full chemical formula is , with a molecular weight of approximately 472.52 g/mol. It is recognized for its structural complexity and potential biological activities, making it a subject of interest in chemical and pharmaceutical research.
The compound is cataloged under the Chemical Abstracts Service registry number 105076-77-5. It is often synthesized for research purposes and may not be widely available commercially due to its specialized applications.
N-(5-(Bis(2-hydroxyethyl)amino)-2-((5-nitro-2,1-benzisothiazol-3-yl)azo)phenyl)acetamide is classified as a small molecule. It belongs to the super class of benzenoids and specifically falls under the subclass of anilides, which are derivatives of aniline.
The synthesis of N-(5-(Bis(2-hydroxyethyl)amino)-2-((5-nitro-2,1-benzisothiazol-3-yl)azo)phenyl)acetamide typically involves multiple steps, including:
The reaction conditions often require careful control of temperature and pH to ensure high yields and purity. Solvents such as dimethylformamide or dimethyl sulfoxide are commonly used due to their ability to dissolve both polar and non-polar reactants.
The molecular structure of N-(5-(Bis(2-hydroxyethyl)amino)-2-((5-nitro-2,1-benzisothiazol-3-yl)azo)phenyl)acetamide can be represented using various structural notations such as SMILES and InChI:
COCCN(CCOC)C1=CC(N=C(C)O)=C(C=C1)N=NC1=C2C=C(C=CC2=NS1)N(=O)=O
InChI=1S/C21H24N6O5S/c1-14(28)22-20-13-15(26(8-10-31-2)9-11-32-3)4-7-19(20)23-24-21-17-12-16(27(29)30)5-6-18(17)25-33-21/h4-7,12-13H,8-11H2,1-3H3,(H,22,28)
The compound's average molecular mass is 472.520 g/mol, and its monoisotopic mass is 472.153 g/mol. The presence of various functional groups contributes to its chemical reactivity and potential biological activity.
N-(5-(Bis(2-hydroxyethyl)amino)-2-((5-nitro-2,1-benzisothiazol-3-yl)azo)phenyl)acetamide can participate in several chemical reactions:
Reactions involving this compound typically require specific conditions such as controlled temperatures and inert atmospheres to prevent degradation or unwanted side reactions.
The mechanism of action for N-(5-(Bis(2-hydroxyethyl)amino)-2-((5-nitro-2,1-benzisothiazol-3-yl)azo)phenyl)acetamide is not fully elucidated but may involve interaction with biological targets such as enzymes or receptors due to its structural features.
Preliminary studies suggest that compounds with similar structures exhibit antimicrobial or anticancer activities, potentially through mechanisms involving inhibition of cell proliferation or interference with DNA synthesis.
Key physical properties include:
Relevant chemical properties encompass:
N-(5-(Bis(2-hydroxyethyl)amino)-2-((5-nitro-2,1-benzisothiazol-3-yl)azo)phenyl)acetamide has potential applications in:
This compound represents a significant area of interest for researchers looking to explore new therapeutic agents or materials with specialized functions.
CAS No.: 31373-65-6
CAS No.: 18810-58-7
CAS No.: 23103-35-7
CAS No.: 72138-88-6
CAS No.:
CAS No.: 637-23-0